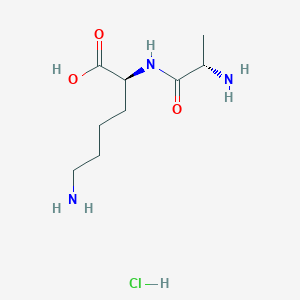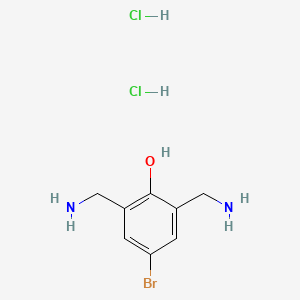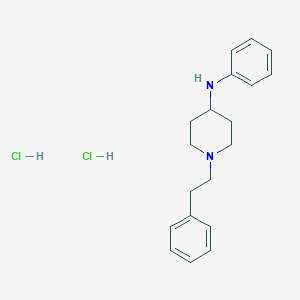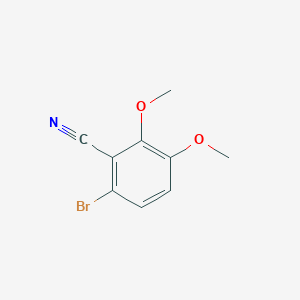
6-Bromo-2,3-dimethoxybenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-Bromo-2,3-dimethoxybenzonitrile” is a chemical compound with the CAS Number: 1379366-41-2 . It has a molecular weight of 242.07 . The IUPAC name for this compound is 6-bromo-2,3-dimethoxybenzonitrile .
Molecular Structure Analysis
The Inchi Code for “6-Bromo-2,3-dimethoxybenzonitrile” is 1S/C9H8BrNO2/c1-12-8-4-3-7 (10)6 (5-11)9 (8)13-2/h3-4H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Bromo-2,3-dimethoxybenzonitrile” include its molecular weight (242.07) and its IUPAC name (6-bromo-2,3-dimethoxybenzonitrile) . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density are not available in the sources I have access to.
Wissenschaftliche Forschungsanwendungen
Applications in Photochemistry and Photophysics
Photoarylation and Photoalkylation 6-Bromo-2,3-dimethoxybenzonitrile has been studied in the context of photochemistry, particularly involving the process of photoarylation and photoalkylation. Pretali et al. (2009) explored the photochemistry of bromonaphthols, closely related compounds, in various solvents. They discovered the generation of an electrophilic carbene intermediate upon exposure to light, which was successfully trapped by various molecules, demonstrating its potential utility in creating complex organic structures through photochemical pathways (Pretali et al., 2009).
Halodeboronation in Synthesis In another study, Szumigala et al. (2004) examined the NaOMe-catalyzed bromodeboronation of aryl boronic acids, showcasing the synthesis of 2-bromo-3-fluorobenzonitrile and demonstrating the generalizability of halodeboronation as a transformation in organic synthesis (Szumigala et al., 2004).
Optical and Electronic Properties A recent study by Aguiar et al. (2022) focused on the structural, reactivity, and optical properties of brominated dimethoxybenzaldehydes, including 6-bromo-2,3-dimethoxybenzaldehyde. The research highlighted the impact of bromine substitution on molecular properties and discussed the potential of these compounds in nonlinear optical (NLO) applications due to their significant third-order susceptibility, indicating their potential in advanced photonic technologies (Aguiar et al., 2022).
Applications in Chemical Synthesis
Synthesis of Brominated Compounds Research has explored the synthesis and characterization of brominated compounds, such as dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate, highlighting their importance in various fields, including pharmaceuticals. Asheri et al. (2016) delved into the kinetics and synthesis of these compounds, providing a foundation for further developments and synthesis approaches in this area of chemistry (Asheri et al., 2016).
Molecular Modeling and Supramolecular Chemistry Borges et al. (2022) conducted a study on the synthesis, molecular structure, and packaging of bromo-dimethoxybenzaldehydes, including 6-bromo-2,3-dimethoxybenzaldehyde. The research provided insights into the electronic properties, molecular interactions, and supramolecular arrangements of these compounds, offering valuable information for the development of materials with specific physical-chemical properties (Borges et al., 2022).
Eigenschaften
IUPAC Name |
6-bromo-2,3-dimethoxybenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c1-12-8-4-3-7(10)6(5-11)9(8)13-2/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJUELZZYSTFBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)C#N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2,3-dimethoxybenzonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine hydrochloride](/img/structure/B1378149.png)
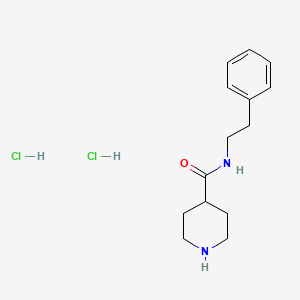
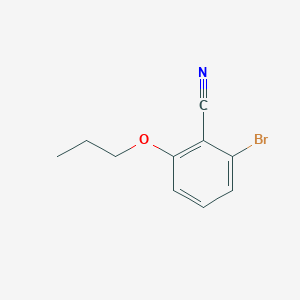
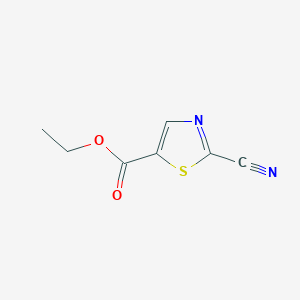
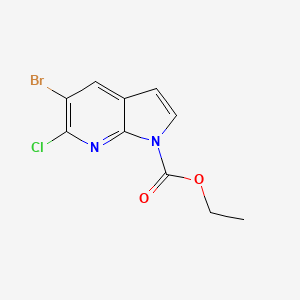
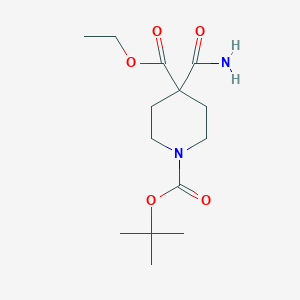
![3-Fluoro-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1378157.png)
![5-bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride](/img/structure/B1378159.png)
![4-(Benzo[b]thiophen-3-yl)piperidine hydrochloride](/img/structure/B1378160.png)
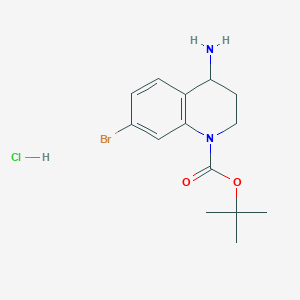
![8-Bromo-6-chloro-3,4-dihydro-2H-benzo[1,4]oxazine hydrochloride](/img/structure/B1378162.png)
